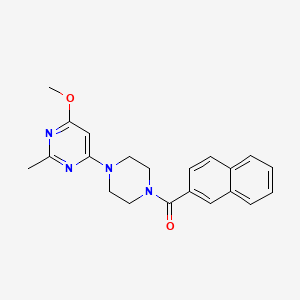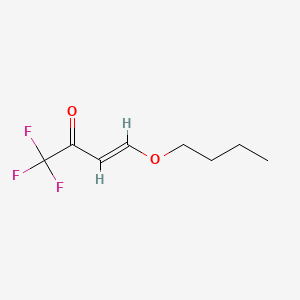![molecular formula C15H19N3O4S B2801795 N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 1234928-83-6](/img/structure/B2801795.png)
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms. Pyrazole rings are found in many biologically active compounds and are a focus of many synthetic organic chemists . The compound also contains a benzo[d][1,4]dioxine ring, which is a type of aromatic ether.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole and benzo[d][1,4]dioxine rings. The pyrazole ring would provide one pyrazole sp2-nitrogen .Chemical Reactions Analysis
Pyrazole compounds can undergo a variety of reactions. For example, they can react with primary amines, accompanied by cleavage of the oxazole ring with formation of the corresponding enamino nitriles .Aplicaciones Científicas De Investigación
Medicinal Chemistry and Therapeutic Applications
Sulfonamides have been pivotal in the treatment of bacterial infections and have found applications in treating a range of conditions due to their broad bioactive spectrum. Research indicates that sulfonamide derivatives, following chemical modifications, exhibit significant medicinal applications, including antimicrobial, anticancer, antiparasitic, anti-inflammatory, anticonvulsant, antiglaucoma, antidiabetic, and antiepileptic activities. These compounds have been studied extensively for their role in inhibiting enzymes like carbonic anhydrase, which is crucial for managing conditions like glaucoma, and their antiviral properties, particularly as HIV protease inhibitors. Such findings underscore the continued relevance of sulfonamides in drug development and therapeutic interventions (He Shichao et al., 2016).
Environmental and Analytical Chemistry
Sulfonamide compounds also play a role in environmental chemistry, particularly in the degradation of organic pollutants. Their efficacy in conjunction with redox mediators in enzymatic processes for the remediation of recalcitrant compounds in wastewater highlights their environmental significance. Such applications demonstrate the potential of sulfonamides in enhancing the degradation efficiency of pollutants, contributing to cleaner water systems (Maroof Husain & Q. Husain, 2007).
Antioxidant Capacity and Biological Activity
The antioxidant properties of sulfonamide derivatives are of considerable interest, particularly in the context of their potential to neutralize free radicals and contribute to disease prevention. Studies exploring the antioxidant capacity of these compounds, through assays like ABTS and DPPH, suggest their utility in mitigating oxidative stress, a contributing factor in various chronic conditions (I. Ilyasov et al., 2020).
Mecanismo De Acción
Target of Action
It is known that compounds containing a3,5-dimethyl-1H-pyrazol-1-yl moiety have shown a broad range of biological activities . They have been used in the development of new drugs with different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Compounds with similar structures have been found to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
It is known that compounds with similar structures can affect a variety of biochemical pathways, leading to downstream effects .
Pharmacokinetics
It is known that compounds with similar structures have been found to have pharmacokinetic properties commensurate with inhaled dosing by nebulization .
Result of Action
It is known that compounds with similar structures can have a variety of effects at the molecular and cellular level .
Action Environment
It is known that compounds with similar structures can be influenced by environmental factors .
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4S/c1-11-9-12(2)18(17-11)6-5-16-23(19,20)13-3-4-14-15(10-13)22-8-7-21-14/h3-4,9-10,16H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QANNICIZGCSDCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNS(=O)(=O)C2=CC3=C(C=C2)OCCO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[3-(Trifluoromethoxy)phenyl]cyclobutan-1-amine hydrochloride](/img/structure/B2801717.png)

![Ethyl[2-(2-methylphenoxy)ethyl]amine hydrochloride](/img/structure/B2801720.png)
![N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2801722.png)
![(E)-2-cyano-3-[1-(2,5-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-N-(oxolan-2-ylmethyl)prop-2-enamide](/img/structure/B2801724.png)

![8-allyl-3-benzyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2801726.png)

![3-Methyl-6-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B2801730.png)



